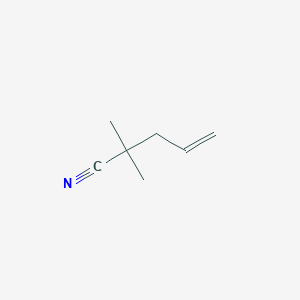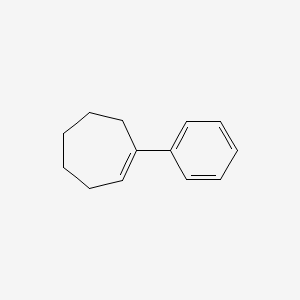
1-Phenylcycloheptene
Overview
Description
1-Phenylcycloheptene, also known as PCH, is a chemical compound that belongs to the class of cycloalkenes. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Photoacoustic Calorimetry
1-Phenylcycloheptene has been used in the field of photoacoustic calorimetry . This involves the study of the energetics of ground-state cis-trans isomerization . The heat of isomerization of cis-1-phenylcycloheptene to its highly strained trans isomer has been determined through this method .
Addition of Hypobromous Acid
Another application of 1-Phenylcycloheptene is in the reaction with N-bromosuccinimide (NBS) in aqueous DMSO . This reaction results in the formation of 3-bromo-2-phenylcycloalkenes and 2-phenylcycloalk-2-enols .
Ring Contraction Reactions
1-Phenylcycloheptene has also been used in hypervalent iodine-mediated ring contraction reactions . This process involves the transformation of a larger ring to a smaller one .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It is known that aralkylamines can interact with various biological targets, potentially influencing their function .
properties
IUPAC Name |
1-phenylcycloheptene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXUKFFAQKYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298993 | |
| Record name | 1-phenylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcycloheptene | |
CAS RN |
25308-75-2 | |
| Record name | NSC127391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-cycloheptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the studies provide about the energy landscape of 1-phenylcycloheptene, particularly regarding its cis-trans isomerization?
A: The research on 1-phenylcycloheptene primarily focuses on understanding its energetic properties. Specifically, [, ] determined the heat of isomerization (Ect) for the conversion of cis-1-phenylcycloheptene to its trans isomer. Interestingly, the experimental Ect value was notably higher than that predicted by molecular mechanics calculations for cycloheptene. This discrepancy highlights the significant strain present in the trans isomer of 1-phenylcycloheptene due to the seven-membered ring structure. [] Further, the studies investigated the relaxed triplet energy of 1-phenylcycloheptene using time-resolved photoacoustic calorimetry. This technique provided valuable information about the energy levels within the molecule, which is crucial for understanding its photochemical behavior. []
Q2: How do computational methods contribute to our understanding of strained cycloalkenes like 1-phenylcycloheptene?
A: The studies used experimental data, including the energy of isomerization for 1-phenylcycloheptene and other cycloalkenes, to evaluate the accuracy of different computational approaches in modeling strained cyclic systems. [] By comparing calculated values with experimental results, researchers can assess the reliability of these computational methods for predicting the properties and behavior of similar strained molecules. This evaluation is essential for advancing the development and refinement of computational tools for chemical research.
Q3: What reactions involving 1-phenylcycloheptene are discussed in the provided research, and what is their significance?
A: One of the papers focuses on the reaction of 1-phenylcycloalkenes, including 1-phenylcycloheptene, with hypobromous acid. [] Although the abstract doesn't provide specific details about the reaction outcome, studying the addition reactions of strained cycloalkenes like 1-phenylcycloheptene is crucial for understanding their reactivity and potential applications in organic synthesis. Investigating such reactions can reveal valuable information about the influence of ring strain on the regioselectivity and stereoselectivity of the addition process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






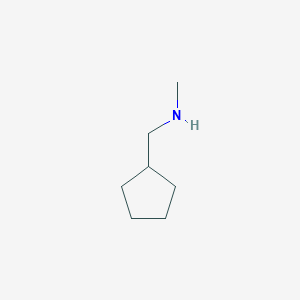


![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)
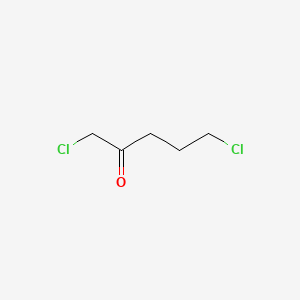

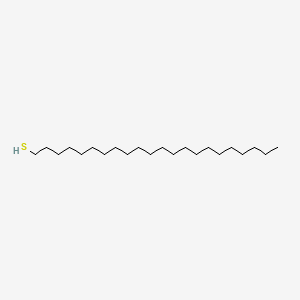
![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
